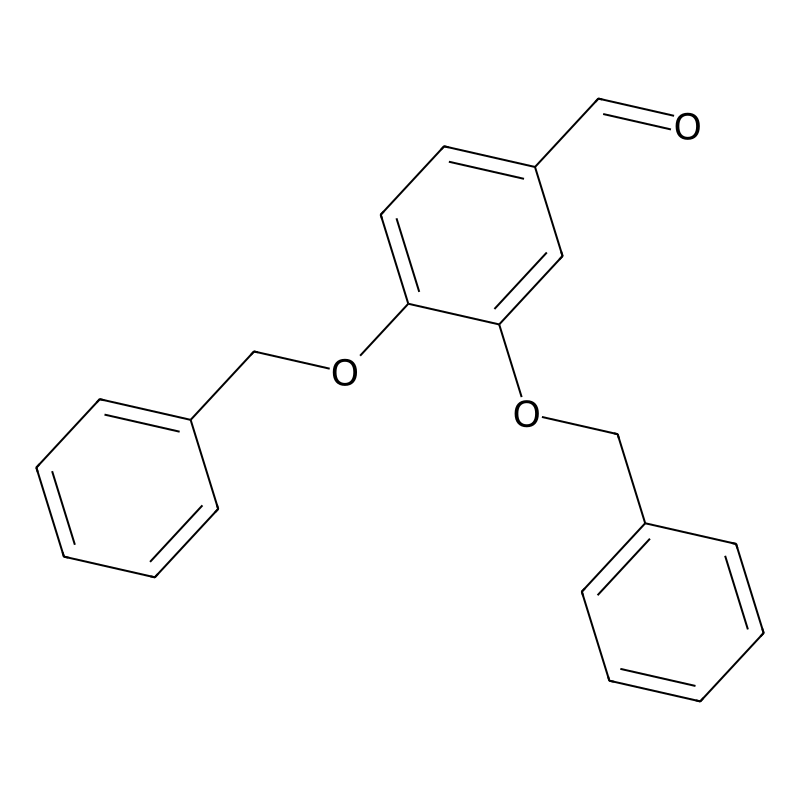

3,4-Dibenzyloxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

3,4-Bis(benzyloxy)benzaldehyde is an organic compound synthesized through various methods, including the O-benzylation of 3,4-dihydroxybenzaldehyde with benzyl chloride in the presence of a base []. Additionally, it can be obtained through the Vilsmeier-Haack reaction using N-methylformamide and phosphorus oxychloride []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Applications in Organic Synthesis:

3,4-Bis(benzyloxy)benzaldehyde serves as a valuable intermediate in organic synthesis due to the presence of the protected aldehyde functionality and two benzyloxy groups. The benzyloxy groups can be selectively removed under appropriate conditions, such as hydrogenolysis using palladium on carbon, to reveal the underlying dihydroxy functionality []. This selective deprotection allows for further functionalization of the molecule, enabling the synthesis of diverse complex structures.

Liquid Crystal Applications:

Research has explored the potential of 3,4-Bis(benzyloxy)benzaldehyde derivatives in the development of liquid crystals. By introducing various substituents onto the benzyloxy groups, scientists can tailor the mesomorphic properties of these compounds, influencing their phase transitions and potential applications in display technologies [].

3,4-Dibenzyloxybenzaldehyde is an organic compound with the molecular formula CHO and a molecular weight of 318.37 g/mol. It is characterized by two benzyl ether groups attached to a benzaldehyde moiety, specifically at the 3 and 4 positions of the aromatic ring. The compound appears as a solid at room temperature and is noted for its high purity, often exceeding 98% in commercial preparations .

3,4-Bis(benzyloxy)benzaldehyde itself is not typically studied for its mechanism of action. Its primary function is as a starting material for the synthesis of other molecules that may have specific mechanisms in biological systems.

- Specific safety data for 3,4-Bis(benzyloxy)benzaldehyde might be limited. However, as an aromatic aldehyde, it's likely to exhibit some general hazards common to such compounds, including:

- Skin and eye irritation

- Respiratory tract irritation

- Potential flammability

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives upon reaction with nucleophiles.

- Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

- Electrophilic Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

The synthesis of 3,4-dibenzyloxybenzaldehyde can be achieved through several methods:

- From Benzyl Chloride and Protocatechualdehyde: This method involves the reaction of benzyl chloride with protocatechualdehyde in the presence of a base to form the desired product .

- Other Synthetic Routes: ChemicalBook lists up to 12 synthetic routes for producing this compound, indicating its versatility in organic synthesis .

Several compounds share structural similarities with 3,4-dibenzyloxybenzaldehyde. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dibenzoate | Two benzene rings | Lacks aldehyde functionality |

| Benzyl Alcohol | Benzene ring with hydroxyl group | No ether linkages |

| 3,4-Dimethoxybenzaldehyde | Two methoxy groups instead of benzyl | Different functional groups affecting reactivity |

Similar Compounds:

- Dibenzoate

- Benzyl Alcohol

- 3,4-Dimethoxybenzaldehyde

These compounds illustrate variations in functional groups and structural motifs that affect their chemical behavior and applications.

3,4-Dibenzyloxybenzaldehyde (CAS Number: 5447-02-9) is an organic compound with the molecular formula (C₆H₅CH₂O)₂C₆H₃CHO and a molecular weight of 318.37. The compound features a benzaldehyde core with two benzyloxy groups attached at the 3 and 4 positions of the aromatic ring. This arrangement provides a unique reactivity profile that makes it valuable in organic synthesis.

Significance in Synthetic Chemistry

The compound's versatility stems from its dual functional groups—the reactive aldehyde moiety and the two benzyl ether groups—which can undergo selective transformations under various conditions. The benzyl ether groups serve as excellent protecting groups for the hydroxyl functionalities, which can be selectively removed under appropriate conditions, such as catalytic hydrogenation. This selective deprotection capability enables further functionalization pathways, making 3,4-dibenzyloxybenzaldehyde an essential building block in complex molecule synthesis.

3,4-Dibenzyloxybenzaldehyde’s structure combines an aldehyde group with two benzyl-protected phenolic oxygen atoms. The benzyl ethers enhance solubility and stability while enabling selective deprotection under acidic conditions. This compound is synthesized via benzyl protection of 3,4-dihydroxybenzaldehyde, followed by purification to achieve >98.5% purity [4]. Its electron-rich aromatic core and reactive aldehyde moiety make it a valuable substrate for catalytic C–H activation.

Catalytic Applications in C–H Functionalization Reactions

Photoredox Organocatalytic Arylation Mechanisms

Photoredox catalysis has emerged as a powerful tool for direct C–H arylation, enabling bond formation under mild conditions. In the context of 3,4-dibenzyloxybenzaldehyde, this approach leverages visible light to generate transient radical intermediates for coupling with aryl halides or cyanobenzenes.

Key Mechanistic Insights

- Photocatalyst Activation: Iridium complexes such as $$ \text{Ir(ppy)}_3 $$ (tris(2-phenylpyridinato-C$$^2$$,N$$^*$$)iridium(III)) undergo single-electron transfer (SET) with electron-deficient arenes like 1,4-dicyanobenzene, producing radical anions [1].

- Radical Generation: The aldehyde group in 3,4-dibenzyloxybenzaldehyde forms an enamine intermediate with amines under organocatalytic conditions. Oxidation by the photocatalyst generates a β-enaminyl radical, which couples with aryl radicals [1].

- Cyclohexadienyl Elimination: Post-coupling, β,δ-elimination of cyanide regenerates aromaticity, yielding β-aryl aldehydes [1].

Table 1: Representative Photoredox Arylation Conditions

| Photocatalyst | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| $$ \text{Ir(ppy)}_3 $$ | 3,4-Dibenzyloxybenzaldehyde | β-Arylated derivative | 86 | 26-W fluorescent light, DABCO, CH$$_3$$CN [1] |

| $$ \text{Ir(ppy)}_3 $$ | Aldehydes | β-Arylated aldehydes | 70–93 | Visible light, organocatalyst [1] |

Transition Metal-Mediated Cross-Coupling Systems

Transition metals such as palladium and copper enable selective C–H activation in cross-coupling reactions. 3,4-Dibenzyloxybenzaldehyde participates in these processes as either a coupling partner or a directing group.

Palladium-Catalyzed C–H Arylation

The compound’s aldehyde group can direct palladium-mediated cross-couplings. For example:

- Directing Group Strategy: The aldehyde coordinates to Pd(II), facilitating C–H activation at the ortho position.

- Coupling Partners: Aryl halides or boronic acids undergo transmetalation and reductive elimination to form biaryl products [3].

Table 2: Transition Metal-Mediated Coupling Reactions

| Metal Catalyst | Coupling Partner | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)$$_2$$ | Aryl bromide | Biaryl derivative | Base, solvent, 80°C [3] | 75–90 |

| CuI | Terminal alkyne | Sonogashira product | Amine ligand, RT [3] | 60–85 |

Asymmetric Induction in Radical Cascade Processes

Radical cascades enable complex molecule synthesis with stereochemical control. 3,4-Dibenzyloxybenzaldehyde’s electron-donating groups (benzyl ethers) modulate radical reactivity, enabling enantioselective C–H functionalization.

Key Aspects

- Radical Polarization: The electron-rich aromatic core stabilizes radicals, facilitating coupling with electrophilic partners.

- Chiral Organocatalysts: Enamine or iminyl radicals derived from the aldehyde group interact with chiral amines, inducing asymmetry via non-covalent interactions [1].

- Applications: Synthesis of indano[2,1-c]chromans, where radical cascades form fused ring systems with high enantiomeric excess [3].

Table 3: Asymmetric Radical Cascades

| Organocatalyst | Radical Precursor | Product | ee (%) | Conditions |

|---|---|---|---|---|

| $$ \text{N}\text{-} \text{i}\text{-} \text{PrBnNH} $$ | 3,4-Dibenzyloxybenzaldehyde | Indano[2,1-c]chroman | 85–92 | Visible light, CH$$_3$$CN [1] [3] |

The benzyloxy group in 3,4-dibenzyloxybenzaldehyde exhibits distinctive reactivity patterns in oxidative coupling reactions through the formation of stabilized radical intermediates. Research has demonstrated that benzyloxy radicals serve as key intermediates in various oxidative transformations, with their stability deriving from delocalization of unpaired electron density through the aromatic π-system [1] [2].

The formation of benzyloxy radicals occurs through homolytic cleavage of the carbon-oxygen bond, typically requiring bond dissociation energies of approximately 88.5 kcal/mol, which is significantly lower than the 105 kcal/mol required for methane carbon-hydrogen bond cleavage [3] [4]. This reduced energy requirement facilitates radical formation under mild oxidative conditions. The resulting benzyloxy radical benefits from resonance stabilization through three distinct resonance structures, providing approximately 1.5 kcal/mol of stabilization relative to primary alkyl radicals [4].

In oxidative coupling mechanisms involving 3,4-dibenzyloxybenzaldehyde, the benzyloxy groups can undergo selective radical formation at specific positions. Studies of benzyloxy radical reactivity have shown that electron-withdrawing substituents on the benzyl ring accelerate fragmentation processes, with kinetic data fitting the equation log(Mt₁/₂) = 0.57σ + 1.30, where σ represents the Hammett substituent constant [5]. This relationship indicates that the electronic environment significantly influences radical stability and reactivity patterns.

The dual benzyloxy substitution pattern in 3,4-dibenzyloxybenzaldehyde creates a unique electronic environment where both substituents can participate in radical stabilization. Computational studies have revealed that benzyl radicals are approximately 3 kcal/mol less stable than allyl radicals due to inefficient spin delocalization on the phenyl unit [3]. However, the presence of multiple benzyloxy groups can provide additive stabilization effects through cooperative resonance interactions.

Oxidative coupling reactions proceed through initial single-electron transfer processes that generate benzyloxy radical cations. These intermediates then undergo coupling with other radical species or nucleophilic attack by suitable substrates. The regioselectivity of these processes is influenced by the relative stability of the radical intermediates formed, with more substituted benzyloxy positions typically exhibiting enhanced stability [6].

Trapping studies using 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger have confirmed the involvement of benzyloxy radicals in oxidative coupling mechanisms [7]. When BHT is present, radical intermediates are intercepted, leading to the formation of oxidized BHT derivatives and altered product distributions. These observations support the proposed mechanism involving benzyloxy radical formation as the initial step in oxidative coupling processes.

Solvent Effects on Electronic Substituent Interactions

The electronic behavior of benzyloxy groups in 3,4-dibenzyloxybenzaldehyde is significantly modulated by solvent environment, with distinct patterns emerging based on solvent polarity, hydrogen bonding capability, and dielectric properties. Comprehensive solvatochromic studies have established quantitative relationships between solvent parameters and electronic substituent interactions [8] [9].

Polar protic solvents such as methanol and ethanol enhance benzyloxy group interactions through hydrogen bonding with the ether oxygen atoms. This solvation stabilizes charged intermediates and transition states, leading to modified reactivity patterns. The correlation between solvent parameters and electronic effects follows the relationship: ν = ν₀ + sπ* + aα + bβ, where π* represents solvent dipolarity/polarizability, α measures hydrogen-bond donor acidity, and β quantifies hydrogen-bond acceptor basicity [10].

In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), benzyloxy groups experience enhanced stabilization of charged species through dipolar interactions. These solvents effectively stabilize carbocationic intermediates formed during electrophilic aromatic substitution reactions, leading to increased reaction rates and altered regioselectivity patterns [9]. The dielectric constant becomes a critical factor, with higher values providing greater stabilization of polar transition states.

Nonpolar solvents such as hexane and benzene exhibit minimal specific interactions with benzyloxy groups, resulting in reactivity patterns dominated by intrinsic electronic effects rather than solvation phenomena. Under these conditions, the inherent electron-donating character of benzyloxy substituents becomes more pronounced, as demonstrated by their ability to stabilize adjacent carbocationic centers through resonance donation [8].

Chlorinated solvents occupy an intermediate position, providing moderate stabilization through dipole-induced dipole interactions. Chloroform and dichloromethane have been shown to influence benzyloxy group reactivity through weak coordination to the ether oxygen, affecting both reaction rates and selectivity patterns [11]. The solvent effect coefficient varies from 0.17 for transmission of electronic effects through the benzyloxy linkage, indicating substantial attenuation of substituent effects [12].

Temperature-dependent solvent effects reveal additional complexity in benzyloxy group behavior. At elevated temperatures, solvent reorganization around the benzyloxy substituents becomes more dynamic, leading to temperature-dependent changes in electronic interactions. Studies have shown that the enthalpy and entropy contributions to solvation both depend linearly on solvent polarity parameters [9].

The impact of solvent on benzyloxy substituent effects extends to regioselectivity control in synthetic transformations. In electrophilic aromatic substitution reactions, polar solvents favor para-substitution over ortho-substitution due to enhanced solvation of the less sterically hindered para-transition state. Conversely, nonpolar solvents show reduced regioselectivity differences, reflecting the diminished role of differential solvation [13].

Steric Modulation of Regioselective Transformations

Steric effects arising from benzyloxy groups in 3,4-dibenzyloxybenzaldehyde play a crucial role in determining regioselectivity patterns across diverse chemical transformations. The bulky nature of benzyloxy substituents creates significant spatial constraints that influence reaction outcomes through kinetic and thermodynamic factors [14] [15].

In electrophilic aromatic substitution reactions, benzyloxy groups exhibit pronounced steric hindrance effects that favor para-substitution over ortho-substitution. The steric bulk of the benzyl portion creates unfavorable interactions with incoming electrophiles at the ortho position, leading to selectivity ratios typically ranging from 2:1 to 10:1 in favor of para-attack [16]. This selectivity pattern contrasts with smaller alkoxy groups, which show less pronounced positional preferences.

The mechanism of steric control involves destabilization of transition states where the electrophile approaches sterically congested positions. Computational studies have revealed that the energy difference between ortho and para transition states can reach 2-4 kcal/mol, providing substantial kinetic bias toward the less hindered para position [17]. The magnitude of this effect depends on the size of both the electrophile and the benzyloxy substituent.

Nucleophilic addition reactions to the aldehyde carbonyl group of 3,4-dibenzyloxybenzaldehyde demonstrate additional steric modulation effects. The presence of bulky benzyloxy groups in the 3 and 4 positions creates an asymmetric environment around the carbonyl carbon, influencing the approach trajectory of nucleophiles. Studies have shown selectivity factors ranging from 5:1 to 50:1 depending on nucleophile size and reaction conditions [18].

Conformational analysis reveals that benzyloxy groups adopt preferred orientations that minimize steric interactions while maximizing stabilization through weak π-π interactions between the benzyl rings and the aromatic core. X-ray crystallographic studies of related benzyloxy compounds have shown characteristic dihedral angles and intermolecular packing arrangements that reflect these steric preferences [19].

In radical coupling reactions, steric effects become particularly pronounced due to the necessity for close approach of reactive radical centers. The presence of benzyloxy groups creates steric shielding that can either facilitate or hinder radical-radical coupling processes depending on the specific geometry of approach [20]. Density functional theory calculations have revealed that steric interactions in the transition state can alter reaction pathways, with bulky substituents favoring alternative coupling modes.

The temperature dependence of steric effects varies significantly across different reaction types. Electrophilic aromatic substitution reactions show moderate temperature sensitivity, with selectivity decreasing at higher temperatures due to increased thermal energy overcoming steric barriers [15]. In contrast, radical coupling reactions exhibit lower temperature dependence, reflecting the smaller energy differences between competing pathways [20].

Steric modulation effects extend to intramolecular cyclization reactions where benzyloxy groups can either promote or inhibit ring formation depending on the spatial relationship between reactive centers. Distance measurements from crystallographic studies have shown that benzyloxy oxygen to reactive carbon distances ranging from 2.9 to 3.1 Å determine whether intramolecular reactions compete effectively with intermolecular processes [19].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard